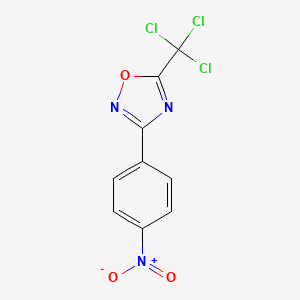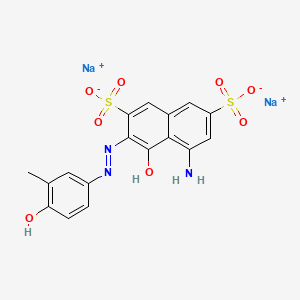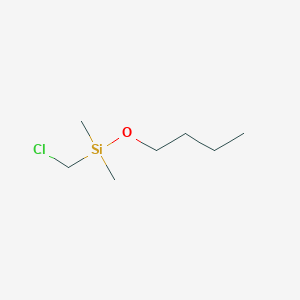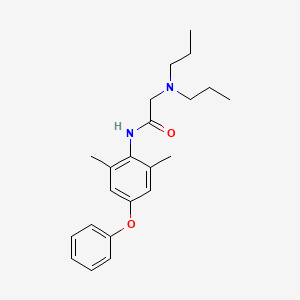![molecular formula C7H8N4O B13738882 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine CAS No. 343330-75-6](/img/structure/B13738882.png)
4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxy-3-nitroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formamide under reflux conditions to yield the desired pyrazolo[3,4-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of novel pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for its kinase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potent CDK2 inhibitory activity.
Thioglycoside derivatives: Compounds with modifications on the pyrazolo[3,4-d]pyrimidine scaffold that exhibit enhanced cytotoxic activities.
Uniqueness
4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy and methyl groups contribute to its binding affinity and selectivity towards CDK2, making it a promising candidate for further drug development .
Propriétés
Numéro CAS |
343330-75-6 |
|---|---|
Formule moléculaire |
C7H8N4O |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
4-methoxy-7-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H8N4O/c1-11-4-8-7(12-2)5-3-9-10-6(5)11/h3-4H,1-2H3 |
Clé InChI |
OONSQPVWFWMASV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C2C1=NN=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)




![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)



![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
